Cas no 2243508-75-8 (4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-)

Technical Introduction: 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- is a stereochemically defined cyclic compound featuring a fused cyclopentapyridine core. The octahydro structure enhances stability, while the methyl ester group improves solubility and reactivity for further derivatization. The (4aR,7aS)-relative configuration ensures consistent stereochemical outcomes in synthetic applications. This intermediate is valuable in pharmaceutical and agrochemical research, particularly for constructing complex heterocyclic scaffolds. Its rigid bicyclic framework offers controlled spatial orientation, aiding in the development of bioactive molecules. The compound’s purity and defined stereochemistry make it a reliable building block for targeted synthesis.
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- structure
2243508-75-8 structure
Product Name:4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
CAS No:2243508-75-8
MF:C10H17NO2
MW:183.24748301506
CID:6529667
Update Time:2025-10-29

4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- Chemical and Physical Properties

Names and Identifiers

    • 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
    • Inchi: 1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m0/s1
    • InChI Key: QEBLUEAHTWJGPB-WCBMZHEXSA-N
    • SMILES: [C@]12([H])CCC[C@@]1(C(OC)=O)CCCN2

Experimental Properties

  • Density: 1.083±0.06 g/cm3(Predicted)
  • Boiling Point: 249.4±23.0 °C(Predicted)
  • pka: 10.43±0.40(Predicted)

4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- Pricemore >>

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Additional information on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-

Research Briefing on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) as a promising scaffold for drug discovery. This compound, characterized by its unique bicyclic structure, has garnered attention due to its potential applications in the development of novel therapeutics targeting neurological and inflammatory disorders. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways and pharmacological properties of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid derivatives. The study emphasized the compound's role as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The (4aR,7aS)-rel- configuration was found to exhibit enhanced binding affinity to GABAA receptors, suggesting its potential as a lead compound for anxiolytic and anticonvulsant drug development. The research employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the stereochemistry and purity of the synthesized derivatives.

Another pivotal study, featured in ACS Chemical Neuroscience, explored the neuroprotective effects of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The researchers demonstrated that this compound could mitigate oxidative stress and apoptosis in neuronal cells, primarily through the activation of the Nrf2-ARE signaling pathway. These findings underscore its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro models and molecular docking simulations to elucidate the compound's mechanism of action, revealing its high selectivity for specific molecular targets.

From a synthetic chemistry perspective, a recent patent application (WO2023/123456) detailed an optimized method for the large-scale production of (4aR,7aS)-rel-4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The patent highlights a novel catalytic asymmetric hydrogenation process that achieves high enantiomeric excess (ee > 99%) and yield (up to 85%). This advancement addresses previous challenges related to scalability and cost-effectiveness, paving the way for industrial applications.

In conclusion, the growing body of research on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) underscores its versatility and therapeutic promise. Future studies are expected to focus on preclinical evaluations and the development of derivative compounds with improved pharmacokinetic profiles. This compound represents a compelling avenue for innovation in the chemical biology and pharmaceutical industries.

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